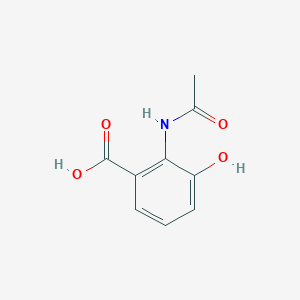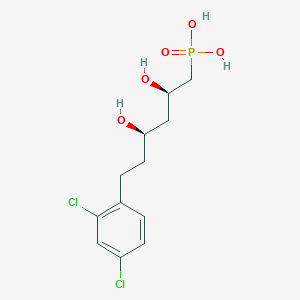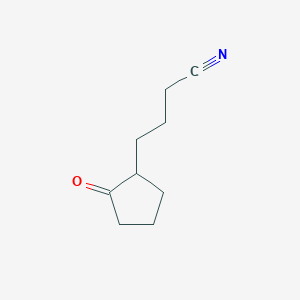
4-Metil-1,2,3-tiadiazol-5-carbaldehído
Descripción general
Descripción
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its biological activity.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives primarily target Gram-positive bacteria . The compound’s antimicrobial activity makes it a potential candidate for the development of new antibiotics, especially considering the increasing resistance of many bacterial strains to commonly used antibiotics .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth of the bacteria . The compound’s derivatives, such as those containing a 5-nitro-2-furoyl moiety, have shown particularly high bioactivity .
Pharmacokinetics
The compound’s lipophilicity, a property that can influence its absorption and distribution, has been noted in the literature .
Result of Action
The primary result of the action of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This antimicrobial effect is potentially useful in the treatment of bacterial infections.
Análisis Bioquímico
Biochemical Properties
It has been found that some derivatives of this compound exhibit moderate to strong fungicidal activity against several fungi in vitro . This suggests that 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde may interact with certain enzymes, proteins, and other biomolecules in these organisms, affecting their growth and survival .
Cellular Effects
Given its potential fungicidal activity, it may influence various cellular processes in fungi, possibly including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors and may affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by oxidation to form the desired thiadiazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
Reduction: 4-Methyl-1,2,3-thiadiazole-5-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methyl-1,2,3-thiadiazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-Methyl-1,3-thiazole-5-carbaldehyde: Contains a thiazole ring instead of a thiadiazole ring.
Uniqueness
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is unique due to its specific reactivity and stability conferred by the thiadiazole ring. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-methylthiadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)8-6-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOIOYUIISYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377919 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127108-66-1 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of the compound synthesized using 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and what is its observed biological activity?
A1: The reaction of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone yields the compound 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)-pentane-1,5-dione []. Its structural characterization includes:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)




![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)






